Bis(2-bromoethyl)amine hydrobromide
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Overview
Description
Bis(2-bromoethyl)amine hydrobromide is a chemical compound with the molecular formula C₄H₁₀Br₃N. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Mode of Action
The compound can be used as a reactant in the synthesis of thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used in the synthesis of optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines . These reactions suggest that the compound may interact with its targets through alkylation, leading to changes in the chemical structure of the target molecules .
Biochemical Pathways
Given its role in the synthesis of thiazolines, thiazines, and tertiary phosphines, it may be involved in various biochemical reactions related to these compounds .
Result of Action
Its role in the synthesis of various compounds suggests that it may contribute to the formation of new chemical structures .
Action Environment
Like many chemical compounds, its reactivity and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-bromoethyl)amine hydrobromide can be synthesized through the reaction of diethanolamine with hydrobromic acid. The process involves the following steps:
Reaction Setup: Diethanolamine is added dropwise to a stirred solution of hydrobromic acid at 0°C.
Reflux: The mixture is allowed to reflux, and water is distilled off at regular intervals.
Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(2-bromoethyl)amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds such as thiazolines and thiazines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and phosphines.
Catalysts: Catalysts such as cesium hydroxide are often used to promote the reactions.
Solvents: Reactions are typically carried out in polar solvents like ethanol or water.
Major Products Formed
Thiazolines and Thiazines: Formed via tandem S-alkylation-cyclodeamination of thioamides/haloamines.
Tertiary Phosphines: Formed via cesium hydroxide-catalyzed P-alkylation of secondary phosphines.
Scientific Research Applications
Bis(2-bromoethyl)amine hydrobromide has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in the development of antineoplastic agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but with only one bromoethyl group.
3-Bromopropylamine hydrobromide: Contains a three-carbon chain instead of a two-carbon chain.
2-Chloroethylamine hydrochloride: Similar structure but with chlorine instead of bromine.
Uniqueness
Bis(2-bromoethyl)amine hydrobromide is unique due to the presence of two bromoethyl groups, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.
Properties
CAS No. |
43204-63-3 |
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Molecular Formula |
C4H10Br3N |
Molecular Weight |
311.84 g/mol |
IUPAC Name |
bis(2-bromoethyl)azanium;bromide |
InChI |
InChI=1S/C4H9Br2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
InChI Key |
YHHKEXPNBPDPOW-UHFFFAOYSA-N |
SMILES |
C(CBr)NCCBr.Br |
Canonical SMILES |
C(CBr)[NH2+]CCBr.[Br-] |
43204-63-3 | |
Synonyms |
2-Bromo-N-(2-bromoethyl)ethanamine Hydrobromide; Bis(2-bromoethyl)amine Hydrobromide; Bis(β-bromoethyl)amine Hydrobromide; Di(2-bromoethyl)amine Hydrobromide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(2-bromoethyl)amine Hydrobromide in the synthesis of 1-(2-methoxyphenyl)piperazine hydrobromide, and what is the significance of this reaction?
A1: this compound (III) serves as a key reactant in the synthesis of 1-(2-methoxyphenyl)piperazine hydrobromide (IV) []. The reaction involves the interaction of this compound with o-methoxyaniline, resulting in the formation of the desired product with a yield of 80% [].
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